molecular formula C20H28N4 B5648840 2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole

2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole

Cat. No. B5648840
M. Wt: 324.5 g/mol
InChI Key: BMZGVLHQPJTYPW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit significant biochemical activity and have been the subject of research for their potential applications in medicinal chemistry and material science. The synthesis and study of such compounds are crucial for developing new pharmaceuticals and materials with unique properties.

Synthesis Analysis

Research into similar compounds has led to efficient and practical asymmetric synthesis methods, focusing on derivatives useful in medicinal chemistry, such as nociceptin antagonists. For example, an asymmetric synthesis of a related compound demonstrated the applicability of diastereoselective reduction and efficient isomerization steps for large-scale operations, yielding enantiomerically pure products (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar imidazo[1,2-a]pyridine derivatives has been elucidated through crystallographic studies, revealing the orientation of substituent groups and their influence on molecular conformation. These studies provide insights into the structural aspects that might affect the biological activity and interactions of such compounds (G. Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Research on the chemical reactions of benzimidazole and imidazole derivatives has explored their interactions and reactivity, leading to the development of novel compounds with potential biological activities. Synthesis methods often involve palladium-catalyzed reactions, providing pathways to diverse structures with various functional groups, which significantly influence their chemical properties and potential applications (Xin Chen et al., 2020).

properties

IUPAC Name

2-tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-20(2,3)18-15-24-17-10-6-5-9-16(17)21-19(24)23(18)14-13-22-11-7-4-8-12-22/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGVLHQPJTYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole

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